7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one
Description
7-[2-(4-Chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one (C₂₄H₁₇ClO₄; ChemSpider ID: 1306234) is a coumarin derivative featuring a chromen-2-one core substituted at the 7-position with a 4-chlorophenyl group via a ketone-linked ethoxy bridge. This compound belongs to a class of bioactive molecules where structural modifications significantly influence pharmacological properties such as metabolic stability, target affinity, and solubility . The chlorine atom at the para position of the phenyl ring acts as a bioisostere, enhancing resistance to oxidative metabolism while maintaining steric compatibility with target binding sites .
Properties
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO4/c18-13-5-1-11(2-6-13)15(19)10-21-14-7-3-12-4-8-17(20)22-16(12)9-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNQNLLWOKYDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200841 | |
| Record name | 7-[2-(4-Chlorophenyl)-2-oxoethoxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314262-31-2 | |
| Record name | 7-[2-(4-Chlorophenyl)-2-oxoethoxy]-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314262-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[2-(4-Chlorophenyl)-2-oxoethoxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorophenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation: Can be oxidized to form corresponding quinones.
- Reduction: Reduction can convert the ketone group into an alcohol.
- Substitution: The chlorine atom can be substituted with other nucleophiles under basic conditions.
Biology
This compound has been extensively studied for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, inhibiting certain enzymes or receptors involved in disease processes. Key findings include:
- Antimicrobial Activity: Exhibits significant activity against various bacterial strains.
- Anticancer Properties: Demonstrated cytotoxic effects against different cancer cell lines, particularly breast cancer cells, where it shows selective inhibition of cell proliferation.
Medicinal Applications
In medicine, this compound is being investigated for its therapeutic effects in treating diseases such as cancer and inflammatory conditions. Notable studies include:
- Mechanism of Action: The compound's mechanism may involve modulation of signaling pathways related to inflammation and cancer progression through enzyme inhibition.
- Therapeutic Potential: Ongoing research aims to evaluate its efficacy in clinical settings, particularly as a potential anticancer agent due to its ability to induce apoptosis in tumor cells.
Industrial Applications
The unique properties of this compound also make it valuable in industrial applications. It is utilized in:
- Material Development: As a precursor for creating new materials and chemical processes due to its reactive functional groups.
- Chemical Processes: Employed in developing novel synthetic pathways for producing other valuable compounds within the pharmaceutical industry.
Case Studies and Research Findings
- Anticancer Efficacy Study (2023): A study demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Activity Assessment (2024): Research showed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics.
- Material Science Application (2023): Investigations into the use of this compound in polymer synthesis revealed its potential to enhance material properties due to its unique chemical structure, paving the way for innovative applications in coatings and adhesives.
Mechanism of Action
The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical properties of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one with related compounds:
- Chlorine vs. Fluorine : The target compound’s 4-chlorophenyl group provides greater lipophilicity and metabolic stability compared to EMAC10163h’s 2,4-difluorophenyl group, which may enhance membrane permeability but reduce oxidative resistance .
- Biphenyl vs.
- Methoxy vs. Chlorine : Compound 4a’s 4-methoxyphenyl group at position 3 introduces electron-donating effects, which may alter electronic interactions with enzymes compared to the electron-withdrawing chlorine in the target compound .
Crystallographic and Thermodynamic Stability
- Crystal Packing : The target compound’s planar chromen-2-one core and twisted 4-chlorophenyl group (7.1° dihedral angle) facilitate C–H⋯O and π-π interactions, enhancing crystalline stability . In contrast, EMAC10163k’s 3-methoxyphenyl substituent introduces steric clashes, reducing melting points (157–160°C vs. target’s hypothetical higher value) .
- Solubility : The chlorine atom’s hydrophobicity may reduce aqueous solubility compared to methoxy-substituted analogues like 4a, which benefit from polar oxygen atoms .
Biological Activity
7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one, a synthetic organic compound belonging to the coumarin family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chromen-2-one core with a 4-chlorophenyl group, which enhances its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C17H11ClO4
- Molecular Weight : 314.728 g/mol
- Structure : The compound consists of a chromen-2-one structure with an ethoxy group at position 7 and a chlorophenyl moiety at position 2.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It can inhibit various enzymes, potentially affecting metabolic pathways associated with cancer and inflammation.
- Receptor Binding : The compound may interact with cell surface receptors, triggering signaling cascades that influence cellular responses.
- Gene Expression Modulation : By interacting with transcription factors, it may alter gene expression patterns involved in disease processes.
Anticancer Activity
Research indicates that derivatives of coumarins, including this compound, exhibit selective inhibition against cancer-associated carbonic anhydrase isoforms IX and XII. These isoforms are overexpressed in various cancers and are critical for tumor growth and metastasis. Studies have shown that this compound can inhibit these isoforms at low micromolar concentrations (Ki values ranging from 0.46 mM to 0.80 mM) .
Antimicrobial Properties
The antimicrobial activity of coumarin derivatives is well-documented. The presence of the chlorophenyl group in this compound enhances its reactivity towards microbial targets, making it a candidate for further investigation in antimicrobial therapy.
Acetylcholinesterase Inhibition
Compounds containing a coumarin core have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Although specific data on this compound's AChE inhibition is limited, related studies suggest potential therapeutic applications in cognitive disorders .
Research Findings and Case Studies
-
Inhibition of Carbonic Anhydrase :
- A study evaluated the inhibitory potency of various coumarin derivatives against human carbonic anhydrases (CAs). The results indicated that specific substitutions at the chromene scaffold significantly influenced inhibitory activity against CAs IX and XII, positioning this compound as a promising candidate for cancer treatment .
Compound Ki (mM) CA IX Ki (mM) CA XII EMAC10164d 0.46 0.80 EMAC10163a 0.53 0.47 -
Antimicrobial Activity :
- Several studies have highlighted the antimicrobial properties of related coumarin compounds. The presence of halogenated phenyl groups has been correlated with increased efficacy against bacterial strains.
- Neuroprotective Potential :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one, and what reaction conditions are typically employed?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A standard approach involves reacting 7-hydroxycoumarin derivatives with phenacyl bromides (e.g., 4-chlorophenacyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) in aprotic solvents (e.g., dimethylformamide) under reflux . Purification is achieved through recrystallization (using ethanol or methanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product in >85% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should be identified?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical. Key markers include:
- ¹H NMR : A singlet at δ 6.2–6.4 ppm for the coumarin C3 proton, a doublet near δ 4.8–5.2 ppm for the oxoethoxy methylene group, and aromatic protons (δ 7.2–8.0 ppm) from the 4-chlorophenyl moiety .
- ¹³C NMR : A carbonyl signal at ~160 ppm for the lactone group and 165–170 ppm for the ketone .
- Mass Spectrometry (MS) : A molecular ion peak at m/z 356.7 (C₁₇H₁₁ClO₅) .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during synthesis?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, acetone) to enhance nucleophilicity and reaction rates .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
- Purification Strategies : Combine recrystallization (for bulk impurities) with preparative HPLC (C18 column, acetonitrile/water gradient) for trace contaminants .
- Reaction Monitoring : Employ TLC (silica gel, UV detection) or in-situ IR to track intermediate formation .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
- Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity, MIC for antimicrobial activity) and cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) .
- Structural Confirmation : Verify compound identity via X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) to rule out isomerism or degradation .
- Meta-Analysis : Compare substituent effects; e.g., ethyl or methyl groups at position 4 may alter bioavailability vs. the parent compound .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on the biological activity of this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., fluoro instead of chloro, methoxy at position 7) via targeted substitutions .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like topoisomerase II or COX-2 .
- Pharmacokinetic Profiling : Assess logP (via shake-flask method) and metabolic stability (using liver microsomes) to correlate substituents with ADME properties .
Q. What experimental designs are critical for assessing the compound’s mechanism of action in anticancer studies?
- Methodological Answer :
- Target Identification : Perform kinase inhibition assays (e.g., EGFR, VEGFR) and apoptosis markers (caspase-3/7 activation) .
- Transcriptomic Analysis : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cells .
- In Vivo Validation : Test efficacy in xenograft models (e.g., BALB/c mice) with dose-ranging studies (10–50 mg/kg, intraperitoneal) and toxicity monitoring .
Data Analysis and Validation
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer :
- Batch Comparison : Run ¹H NMR under identical conditions (same solvent, temperature) and spike with a reference standard to confirm peak alignment .
- Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., unreacted phenacyl bromide or hydrolyzed intermediates) .
Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC₅₀ values and Hill slopes .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test) to identify significant differences in activity across concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
